1,4-Di-tert-pentylbenzene
Description
Significance of Aromatic Architectures in Organic Chemistry
The quintessential aromatic compound, benzene (B151609), was first isolated by Michael Faraday in 1825, with its hexagonal ring structure being famously proposed by August Kekulé in 1865. nih.govsoton.ac.uk This structure, stabilized by electron resonance, imparts unique properties that distinguish aromatic compounds from their aliphatic counterparts. chemeo.com While stable, the electron-rich π system of the benzene ring makes it nucleophilic and susceptible to reactions that substitute a hydrogen atom with an electrophile, a class of reactions known as electrophilic aromatic substitution (EAS). soton.ac.ukresearchgate.net This reactivity allows for the introduction of a wide variety of functional groups onto the aromatic framework, making benzene and its derivatives essential intermediates in synthetic chemistry. cas.orgwikipedia.org
Role of Sterically Hindered Benzenes in Advanced Chemical Systems
The introduction of bulky alkyl groups onto a benzene ring creates sterically hindered aromatic compounds. These substituents, such as the tert-butyl or tert-pentyl groups, physically obstruct areas of the molecule, influencing its reactivity and intermolecular interactions. evitachem.comrsc.org This steric hindrance can prevent or slow down certain reactions, enhance the thermal stability of a compound by shielding the aromatic core, and dictate the orientation of subsequent substitutions. evitachem.commsu.edu In materials science, sterically hindered groups are crucial in designing molecules with specific three-dimensional shapes and functionalities, such as in the creation of molecular switches or advanced polymers. rsc.org For instance, the bulkiness of these groups can prevent π-π stacking, which is useful in designing soluble organic electronic materials.
Historical Development of Research on Alkyl-Substituted Benzene Derivatives
The field of alkyl-substituted benzenes advanced significantly with the discovery of the Friedel-Crafts reactions in 1877 by Charles Friedel and James Crafts. rsc.org This set of reactions, which includes alkylation and acylation, provided a powerful method to attach alkyl substituents to an aromatic ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride. rsc.orgcerritos.edu A major challenge in Friedel-Crafts alkylation is the tendency for the carbocation intermediates to rearrange to more stable forms. msu.eduvaia.com For example, attempting to add a straight-chain propyl group often results in the formation of an isopropyl-substituted product due to the rearrangement of the primary carbocation to a more stable secondary one. msu.edu This predictability, however, also became a tool for chemists to synthesize specific branched isomers. vaia.com Further historical developments include the establishment of nomenclature for di-substituted benzenes (ortho, meta, para) by Wilhelm Körner and Carl Gräbe in the late 1860s. nih.gov
Contextualization of 1,4-Di-tert-pentylbenzene within Bulky Aromatic Systems
This compound is a symmetrically substituted aromatic hydrocarbon featuring two bulky tertiary pentyl (tert-amyl) groups positioned opposite each other on a benzene ring. Its synthesis is typically achieved through the Friedel-Crafts alkylation of benzene. evitachem.comvaia.com This reaction involves the formation of a tert-pentyl carbocation, a stable tertiary carbocation, which then acts as the electrophile in an electrophilic aromatic substitution reaction with the benzene ring. vaia.com Due to the electron-donating and activating nature of the first alkyl group, a second alkylation occurs, directed to the para position, resulting in the 1,4-disubstituted product. msu.educerritos.edu
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 3373-10-2 |
| Molecular Formula | C₁₆H₂₆ |
| Molecular Weight | 218.38 g/mol chemeo.com |
| Boiling Point | 279.2 °C at 760 mmHg chemsrc.com |
| Density | 0.853 g/cm³ chemsrc.com |
| Flash Point | 121.4 °C chemsrc.com |
| Enthalpy of Formation (gas) | -166.01 kJ/mol (Joback Method) chemeo.comchemeo.com |
| Enthalpy of Fusion | 16.02 kJ/mol (Joback Method) chemeo.comchemeo.com |
| Octanol/Water Partition Coeff. (logP) | 5.062 (Crippen Method) chemeo.com |
A direct structural analogue of this compound is 1,4-di-tert-butylbenzene (B89470). The primary difference is the substitution of a methyl group on the tert-butyl group with an ethyl group to form the tert-pentyl group (1,1-dimethylpropyl). This seemingly minor change adds two methylene (B1212753) (-CH₂-) units, increasing the steric bulk and molecular weight.
This difference in steric hindrance has been shown to have significant consequences in supramolecular chemistry. In a study on rotaxane mechanophores, which are molecules that change their properties under mechanical stress, this compound and 1,4-di-tert-butylbenzene were used as "stopper" units. rsc.org The results showed that a molecular ring could more easily slip past the 1,4-di-tert-butylbenzene stopper than the this compound stopper under strain. rsc.org This demonstrates that the two additional methyl groups in the dialkylated pentyl structure provide a considerably more effective steric barrier, reducing the efficiency of the ring dethreading from the molecular axle. rsc.org This highlights how subtle changes in alkyl substituent size can be used to fine-tune the mechanical properties of molecular systems. rsc.org
The tert-pentyl group imparts specific properties that can be more advantageous than those of the more common tert-butyl group. Research has shown that tert-pentyl groups can be highly effective steric controllers in asymmetric catalysis. One study found that salen titanium catalysts featuring tert-pentyl groups achieved higher enantioselectivity in the cyanation of aromatic aldehydes compared to their tert-butyl analogues. nih.gov This enhancement was attributed to the increased steric demand of the tert-pentyl group, which creates a more defined chiral environment around the catalytic center. nih.gov
Furthermore, the presence of two tert-pentyl groups on a benzene ring significantly influences the compound's physical properties, such as its oxidation potential. This has been explored in the context of electrolyte solutions for lithium secondary batteries, where compounds like this compound are considered as additives to prevent overcharging. researchgate.net The specific electronic and steric environment created by the two tert-pentyl groups results in an oxidation potential of approximately 4.7 V, a property crucial for enhancing battery safety and performance. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
3373-10-2 |
|---|---|
Molecular Formula |
C16H26 |
Molecular Weight |
218.38 g/mol |
IUPAC Name |
1,4-bis(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C16H26/c1-7-15(3,4)13-9-11-14(12-10-13)16(5,6)8-2/h9-12H,7-8H2,1-6H3 |
InChI Key |
KNLFZJBLNQRLEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)C(C)(C)CC |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Di Tert Pentylbenzene and Its Derivatives
Direct Alkylation Strategies
Direct alkylation provides the most straightforward pathway to introduce tert-pentyl groups onto a benzene (B151609) ring. These methods, particularly the venerable Friedel-Crafts reaction, are central to the synthesis of 1,4-di-tert-pentylbenzene.
Friedel-Crafts Alkylation Protocols for Di-tert-pentylbenzene Synthesis
The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching alkyl substituents to an aromatic ring. wikipedia.org The synthesis of this compound via this protocol involves the reaction of benzene with a suitable tert-pentylating agent, such as a tert-pentyl halide or an alcohol that can generate a stable tert-pentyl carbocation, in the presence of a catalyst. byjus.comlibretexts.org The reaction proceeds through electrophilic aromatic substitution, where the electrophile is the tert-pentyl carbocation. mt.com
A catalyst is essential for generating the electrophile from the alkylating agent. saskoer.ca The most common catalysts are strong Lewis acids, which function by coordinating with the alkylating agent (e.g., an alkyl halide) to facilitate the formation of a carbocation. byjus.commt.com Aluminum trichloride (B1173362) (AlCl₃) and iron(III) chloride (FeCl₃) are archetypal catalysts used for this purpose. byjus.comsaskoer.ca Other Lewis acids such as aluminum bromide (AlBr₃), zirconium tetrachloride (ZrCl₄), hafnium tetrachloride (HfCl₄), and titanium tetrachloride (TiCl₄) can also be employed, with their catalytic efficiencies varying. acs.orgacs.orgresearchgate.net For instance, in related alkylations of ferrocene (B1249389), the catalytic efficiency was found to decrease in the order: HfCl₄ > ZrCl₄ > AlCl₃ > AlBr₃ > TiCl₄. acs.orgacs.orgresearchgate.net
Strong Brønsted acids, like sulfuric acid (H₂SO₄) or hydrofluoric acid (HF), can also serve as catalysts, particularly when an alcohol or an alkene is used as the alkylating agent. nih.govyoutube.com In industrial settings, solid acid catalysts, such as zeolites, are often preferred for their ease of separation and regeneration. wikipedia.org
Table 1: Relative Catalytic Efficiency of Various Lewis Acids in a Friedel-Crafts Type Alkylation Note: Data derived from studies on ferrocene alkylation and presented for illustrative purposes of relative reactivity.
| Catalyst | Relative Efficiency |
| HfCl₄ | Very High |
| ZrCl₄ | High |
| AlCl₃ | Moderate to High |
| AlBr₃ | Moderate |
| TiCl₄ | Lower |
| Source: acs.orgacs.orgresearchgate.net |
Regioselectivity refers to the preference for a chemical reaction to occur at one position over other possible positions. wikipedia.org In the synthesis of this compound, achieving the desired para substitution pattern is a critical challenge. The first alkylation of benzene yields tert-pentylbenzene. The tert-pentyl group is an electron-donating group, which activates the aromatic ring towards further electrophilic substitution and directs incoming electrophiles to the ortho and para positions.
However, the significant steric bulk of the tert-pentyl group strongly hinders substitution at the adjacent ortho positions. Consequently, the second tert-pentyl group preferentially adds to the sterically accessible para position, leading to the formation of this compound as the major product over the 1,2- and 1,3-isomers. libretexts.org This steric hindrance is a key factor in controlling the regiochemistry of the dialkylation.
A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation. libretexts.orgsaskoer.ca Since the initial alkylation product (tert-pentylbenzene) is more reactive than the starting benzene, the reaction can proceed to add more than two alkyl groups. youtube.com The distribution of mono-, di-, and poly-alkylated products is highly dependent on the stoichiometry of the reactants and the reaction conditions.
To favor the formation of the desired this compound, at least two equivalents of the tert-pentylating agent must be used for every equivalent of benzene. Increasing the ratio of the alkylating agent to the aromatic substrate generally increases the yield of the dialkylated product. acs.orgacs.org Conversely, using a large excess of benzene favors monoalkylation. libretexts.org Reaction temperature and catalyst concentration also play crucial roles; milder conditions can sometimes enhance selectivity but may require longer reaction times. For instance, studies on related systems have shown that increasing the equivalents of the alkylating agent from 1.2 to 2.0 significantly increased the yield of the dialkylated product from 4% to 21%. acs.orgresearchgate.net
Table 2: Illustrative Effect of Stoichiometry on Product Distribution in Alkylation of Benzene Note: This table is a generalized representation based on established principles of Friedel-Crafts reactions.
| Benzene : Alkylating Agent Ratio | Expected Major Product | Expected Minor Products |
| 10 : 1 (Excess Benzene) | Monoalkylbenzene | Benzene, Dialkylbenzene |
| 1 : 2.5 | Dialkylbenzene | Monoalkylbenzene, Polyalkylbenzenes |
| 1 : 5 | Polyalkylbenzenes | Dialkylbenzene |
| Source: libretexts.orgacs.orgresearchgate.net |
Advanced Alkylation Approaches for Selective Functionalization
While the Friedel-Crafts reaction is a workhorse, modern synthetic chemistry seeks methods with higher selectivity and milder conditions. These advanced approaches aim to overcome the limitations of classical protocols, such as catalyst deactivation and the formation of product mixtures.
Recent research has focused on developing highly chemo- and regioselective alkylation methods. These techniques often employ specialized catalytic systems or directing groups to achieve precise control over the reaction outcome. For example, methods have been developed for the ortho-regioselective C-H alkylation of arenes bearing a directing group, using organometallic catalysts like a half-sandwich calcium complex. researchgate.net Other strategies involve tuning the reaction medium and catalyst type; the use of protic solvents with a Brønsted acid might favor C-alkylation, whereas an aprotic solvent with a Lewis acid could lead to N-alkylation in specific heterocyclic systems. acs.org
The use of acidic ionic liquids has also been shown to control chemo- and regioselectivity in the reaction of hydroxybenzenes, where electron-donating substituents on the ring favor Friedel-Crafts alkylation products. koreascience.kr Furthermore, biocatalytic approaches using engineered enzymes, such as cytochrome P450 monooxygenases, offer exceptional selectivity that is often unattainable through traditional chemical catalysis. nih.govnih.gov These enzymatic systems can perform reactions under mild, aqueous conditions and can be engineered to produce a single desired isomer, representing a green and highly efficient alternative for aromatic functionalization. nih.gov
Multi-step Synthetic Sequences for Controlled tert-Pentyl Introduction
The synthesis of this compound, where two bulky tert-pentyl groups are positioned opposite each other on a benzene ring, requires careful control of reaction conditions to achieve the desired para-isomer selectivity and prevent unwanted side reactions. The primary method for introducing alkyl groups to an aromatic ring is the Friedel-Crafts alkylation. numberanalytics.com However, this reaction is beset by challenges such as polyalkylation and carbocation rearrangement. lumenlearning.com
A controlled multi-step sequence is therefore necessary. The synthesis typically begins with the mono-alkylation of benzene. In the first step, benzene is reacted with a tert-pentylating agent, such as 2-chloro-2-methylbutane (B165293) or 2-methyl-2-butene (B146552), in the presence of a Lewis acid catalyst. lumenlearning.com The initial tert-pentyl group is an ortho-, para-directing activator for subsequent electrophilic aromatic substitution. numberanalytics.com This means the second alkylation step will preferentially add the next group at the ortho or para positions.
Due to the significant steric hindrance imposed by the bulky tert-pentyl group, the para-product is strongly favored over the ortho-product. To further control the reaction and maximize the yield of the 1,4-disubstituted product, chemists can manipulate reaction parameters. One key strategy is to use a large excess of the aromatic substrate (benzene) during the initial mono-alkylation step, which statistically reduces the chances of di-alkylation occurring on the more reactive mono-alkylated product. The mono-tert-pentylbenzene can then be isolated and subjected to a second, separate Friedel-Crafts alkylation step under optimized conditions to introduce the second tert-pentyl group at the para position.
Table 1: Comparison of Friedel-Crafts Alkylation Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| One-Pot Synthesis | Benzene is reacted with more than two equivalents of the alkylating agent. | Simpler procedure, fewer steps. | Low selectivity, significant formation of polyalkylated byproducts and isomeric mixtures. lumenlearning.com |
Indirect Synthetic Routes to this compound Precursors
Instead of directly alkylating benzene, chemists can employ indirect routes that build the desired substituted benzene framework from non-aromatic precursors or modify already functionalized aromatic compounds.
Cycloaddition Reactions Leading to Substituted Benzene Frameworks
A powerful and atom-economical method for constructing substituted benzene rings is the transition-metal-catalyzed [2+2+2] cycloaddition of alkynes. thieme-connect.com This reaction involves the coupling of three alkyne molecules to form a benzene ring in a single step. nih.gov By carefully selecting the alkyne substrates, a highly substituted benzene framework can be assembled with significant regiochemical control. oregonstate.edu
Derivatization from Pre-functionalized Aromatic Intermediates
This strategy involves starting with a benzene ring that already contains one or more functional groups, which are then used to introduce or are converted into the desired tert-pentyl groups. This approach allows for precise control over the substitution pattern.
A key example is the use of a halogenated benzene derivative. For instance, one could start with 1-bromo-4-tert-pentylbenzene. chemicalbook.com This intermediate can be synthesized from 4-tert-amylphenol. chemicalbook.com The bromine atom can then be replaced by a second tert-pentyl group through various cross-coupling reactions. Alternatively, the bromo-substituted intermediate could undergo a Friedel-Crafts alkylation. The bromine, being an ortho-, para-director, would direct the incoming second tert-pentyl group to the desired para position (which is already occupied by the first tert-pentyl group in this specific example, illustrating the importance of the initial precursor choice). A more viable route would be to start with a precursor like 4-bromotoluene, perform a Friedel-Crafts alkylation to install a tert-pentyl group, and then use the bromo- and methyl- groups for further elaboration.
Another example involves the conversion of other functional groups. One could start with 1,4-diacetylbenzene. A double Grignard reaction using a propylmagnesium bromide reagent, followed by dehydration and hydrogenation, could potentially form the di-tert-pentyl framework. Another documented multi-step route involves the synthesis of 3,5-dihydroxy-1-pentylbenzene from 3,5-dimethoxybenzoic acid, showcasing how functional groups like methoxy (B1213986) and carboxyl groups can be manipulated through acylation, reduction, and demethylation to yield a specific alkylbenzene derivative. researchgate.net Such derivatization routes offer excellent control but are often longer and more complex than direct alkylation. lumenlearning.compressbooks.pub
Green Chemistry Principles in this compound Synthesis
The industrial production of alkylated aromatics is increasingly guided by the principles of green chemistry, which aim to make chemical processes more environmentally benign and sustainable. ijnc.ir
Development of Sustainable Synthetic Protocols
A major focus in the green synthesis of alkylbenzenes is the replacement of traditional homogeneous Lewis acid catalysts like aluminum chloride (AlCl₃). numberanalytics.com These catalysts are problematic because they are used in stoichiometric amounts, are highly corrosive, and generate significant quantities of hazardous aqueous waste during workup. numberanalytics.com
Sustainable alternatives focus on heterogeneous catalysts and novel solvent systems:
Solid Acid Catalysts : Zeolites and solid phosphoric acid (SPA) are prominent examples of heterogeneous catalysts used for aromatic alkylation. fiveable.memdpi.comresearchgate.net These materials offer several advantages:
They are easily separated from the reaction mixture, simplifying product purification. numberanalytics.com
They are often regenerable and reusable, reducing waste and cost. numberanalytics.com
Their defined pore structures can impart shape selectivity, potentially favoring the formation of the desired para-isomer over other isomers. bohrium.comresearchgate.net
Ionic Liquids (ILs) : Ionic liquids have emerged as potential "green" solvents and catalysts for Friedel-Crafts reactions. numberanalytics.comppor.az Their low volatility reduces air pollution, and their acidity can be tuned to optimize catalytic activity. numberanalytics.com Some ILs can be recycled, minimizing waste generation. numberanalytics.comppor.az
Atom Economy and Waste Minimization in Production Methodologies
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating what percentage of the mass of the reactants is incorporated into the desired product. wikipedia.org
Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org
Reactions with high atom economy, like addition and cycloaddition reactions, are inherently less wasteful. thieme-connect.comwikipedia.org In contrast, substitution reactions, which are common in aromatic chemistry, often have lower atom economy because atoms are swapped out, generating byproducts.
In the context of this compound synthesis via Friedel-Crafts alkylation with 2-methyl-2-butene, the reaction is an addition reaction with 100% theoretical atom economy:
C₆H₆ + 2 C₅H₁₀ → C₁₆H₂₆
However, the practical application of Friedel-Crafts often requires a catalyst. Traditional methods using AlCl₃ generate significant waste. For every mole of AlCl₃ used, a complex with the product is formed, which must be hydrolyzed, creating aluminum hydroxide (B78521) and hydrochloric acid waste. numberanalytics.com This dramatically lowers the actual process efficiency and increases the environmental factor (E-factor), which is the mass ratio of waste to desired product.
The development of sustainable protocols using recyclable solid acid catalysts directly addresses this issue. fiveable.me By eliminating the need for stoichiometric, single-use catalysts and the associated aqueous workup, these methods drastically reduce waste streams, bringing the industrial process closer to the ideal atom economy of the underlying chemical transformation. organic-chemistry.org
Mechanistic Investigations of Reactions Involving 1,4 Di Tert Pentylbenzene
Electrophilic Aromatic Substitution Dynamics on 1,4-Di-tert-pentylbenzene
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. For this compound, the two bulky alkyl substituents profoundly dictate the course of these reactions.
The sheer size of the tert-pentyl groups is a dominant factor in determining both the rate and the orientation of electrophilic attack on the benzene (B151609) ring.
Alkyl groups are generally considered activating and ortho-, para-directing in electrophilic aromatic substitution. This is due to their electron-donating inductive effects, which stabilize the positively charged intermediate (arenium ion or sigma complex) formed during the reaction. However, in the case of this compound, the steric hindrance posed by the large tert-pentyl groups significantly impedes attack at the ortho positions (the positions adjacent to the alkyl groups).
Electrophilic attack at the ortho position would lead to a transition state with considerable steric strain as the incoming electrophile and the bulky tert-pentyl group crowd each other. Consequently, substitution is overwhelmingly directed to the less sterically hindered positions. Since the para positions are already occupied by the tert-pentyl groups, electrophilic substitution on this compound occurs at the meta positions relative to one of the alkyl groups, which are the only available and sterically accessible sites on the aromatic ring.
The following table summarizes the directing effects of substituents in electrophilic aromatic substitution:
| Substituent Type | Electronic Effect | Directing Influence | Reactivity Effect |
| Activating Groups (e.g., -R, -OH, -OR) | Electron-donating | Ortho, Para | Increases reactivity |
| Deactivating Groups (e.g., -NO2, -CN, -SO3H) | Electron-withdrawing | Meta | Decreases reactivity |
| Halogens (e.g., -Cl, -Br, -I) | Inductively withdrawing, resonance donating | Ortho, Para | Decreases reactivity |
While specific kinetic data for the electrophilic substitution of this compound is not extensively documented in readily available literature, the principles governing the kinetics of reactions with sterically hindered dialkylbenzenes can be applied. The rate-determining step in electrophilic aromatic substitution is typically the formation of the sigma complex.
For this compound, the activation energy for an electrophile to attack the available positions on the ring would be significantly higher than for a less hindered molecule like toluene. This is due to the steric repulsion between the electrophile and the tert-pentyl groups, even for attack at the "meta" positions. Therefore, it is expected that this compound would exhibit a slower reaction rate in electrophilic aromatic substitution compared to less sterically hindered alkylbenzenes.
Kinetic studies on related compounds, such as the sulfonation of p-toluenesulfonyl chloride with toluene, have shown that the reaction is first-order in the arene, the electrophile, and the catalyst. A similar kinetic profile would be anticipated for reactions involving this compound.
The introduction of additional functional groups onto the this compound ring is governed by the same principles of steric hindrance. Iodination serves as a prime example of such a functionalization. The direct iodination of aromatic compounds can be challenging due to the reversibility of the reaction. quora.com However, the use of an oxidizing agent can drive the reaction to completion.
For sterically hindered alkyl-substituted benzenes, iodination using elemental iodine activated by a reagent like Selectfluor has been shown to be effective. researchgate.net This method allows for the progressive introduction of iodine atoms at the most electron-rich and sterically less hindered positions on the benzene ring. researchgate.net In the case of this compound, iodination would be expected to occur at the two available positions on the ring, leading to the formation of 2-iodo-1,4-di-tert-pentylbenzene and subsequently 2,5-diiodo-1,4-di-tert-pentylbenzene.
The mechanism involves the in-situ generation of a more potent electrophilic iodine species, which then attacks the aromatic ring. The regioselectivity is strictly controlled by the steric bulk of the tert-pentyl groups, forcing the iodine atom into the only accessible positions.
Steric Hindrance Effects on Reactivity and Regioselectivity
Transalkylation and Isomerization Mechanisms of Alkylbenzene Systems
Transalkylation and isomerization are crucial industrial processes for the production of valuable aromatic compounds. These reactions are typically catalyzed by strong acids, such as zeolites or aluminum chloride, and proceed through carbocationic intermediates.
The terms carbonium ion and carbenium ion are often used to describe positively charged carbon species. In the context of these rearrangement reactions, the formation of a carbenium ion (a trivalent, sp2-hybridized carbocation) is a key step.
In the transalkylation of a dialkylbenzene like this compound with benzene, the first step is the protonation of the aromatic ring by the acid catalyst to form a sigma complex. This can be followed by the cleavage of a tert-pentyl group as a tert-pentyl cation (a carbenium ion). This tert-pentyl cation is a potent electrophile that can then alkylate a benzene molecule, forming tert-pentylbenzene. The remaining tert-pentylbenzene from the original this compound molecule is also a product. This process is reversible and can lead to a complex mixture of alkylated benzenes. nitrkl.ac.inwikipedia.org
Isomerization of this compound to its 1,3-isomer can also occur through a similar carbonium ion pathway. Protonation of the ring can induce a 1,2-shift of a tert-pentyl group, leading to the formation of the thermodynamically more stable 1,3-isomer. These rearrangements are driven by the search for a more stable carbocation intermediate and ultimately a more stable final product distribution. scribd.com
Catalytic Effects on Interconversion Equilibria
The isomerization of dialkylbenzenes, including the interconversion between different positional isomers of di-tert-pentylbenzene (e.g., 1,3- and 1,4-isomers), is frequently catalyzed by Lewis acids. These catalysts, such as aluminum chloride (AlCl₃), facilitate the rearrangement of the alkyl groups around the aromatic ring. The process typically involves the formation of a carbocation intermediate, which can then undergo rearrangement to a more stable isomer.
The catalytic cycle is initiated by the interaction of the Lewis acid with the alkylbenzene, leading to the formation of a carbocation. In the case of this compound, this would involve the transient removal of a hydride ion from one of the tert-pentyl groups or the protonation of the aromatic ring, followed by the migration of a tert-pentyl group. The equilibrium between the isomers is governed by their relative thermodynamic stabilities. Generally, the meta-isomer (1,3-) is thermodynamically more stable than the para-isomer (1,4-) due to reduced steric hindrance between the bulky alkyl groups.
The transalkylation process, which involves the transfer of an alkyl group from one aromatic ring to another, can also influence the equilibrium mixture. wikipedia.org This process is also catalyzed by solid acid catalysts like zeolites. wikipedia.org The composition of the final product mixture in such reactions depends on the ratio of the number of methyl groups to the number of benzene rings in the substrates. wikipedia.org
Table 1: Factors Influencing Interconversion Equilibria of Dialkylbenzenes
| Factor | Description |
| Catalyst Type | Strong Lewis acids (e.g., AlCl₃) and solid acids (e.g., zeolites) are effective. |
| Temperature | Higher temperatures can favor the formation of thermodynamically more stable isomers. |
| Solvent | The polarity of the solvent can influence the stability of the carbocation intermediates. |
| Substrate Structure | The size and nature of the alkyl groups significantly impact steric hindrance and isomer stability. |
Free Radical Reactions and Rearrangements in Sterically Hindered Arenes
The significant steric strain imposed by the two tert-pentyl groups in this compound makes it a fascinating subject for studying free radical reactions and intramolecular rearrangements.
Intramolecular Rearrangement Mechanisms Induced by Steric Strain
In reactions involving the formation of a carbocation intermediate from this compound, intramolecular rearrangements are highly probable. These rearrangements are driven by the relief of steric strain and the formation of a more stable carbocation. The primary mechanisms for such rearrangements are 1,2-hydride shifts and 1,2-alkyl shifts. wikipedia.orgyoutube.comlibretexts.org
A carbocation initially formed on the benzene ring or on a carbon atom of the tert-pentyl group can undergo a series of shifts to relocate the positive charge to a more stable position. For instance, a secondary carbocation can rearrange to a more stable tertiary carbocation. In the context of the tert-pentyl group, a 1,2-methyl shift could occur within the alkyl substituent itself, leading to a different isomeric structure of the pentyl group attached to the benzene ring.
The driving force for these rearrangements is the attainment of a lower energy state. The significant steric crowding in this compound can facilitate these shifts as a means to minimize the repulsive interactions between the bulky substituents. Studies on related sterically hindered compounds have shown that such rearrangements are common, especially under acidic conditions where carbocations are readily formed. researchgate.net
Spectroscopic and Product Studies of Reaction Intermediates
The direct observation of the transient intermediates in the reactions of this compound is challenging due to their high reactivity and short lifetimes. However, spectroscopic techniques such as Electron Spin Resonance (ESR) spectroscopy can be employed to study radical cation intermediates. While the ESR spectrum of the this compound radical cation is not specifically documented in the available literature, studies on the closely related 1,4-di-tert-butylbenzene (B89470) radical cation provide valuable analogous data. These studies help in understanding the spin density distribution and the conformation of the radical cation.
Product analysis from reactions provides indirect but crucial evidence for the nature of the intermediates and the rearrangement pathways. For instance, in free-radical reactions of tert-pentylbenzene induced by di-tert-butyl peroxide, skeletal isomerization has been observed, leading to products like 2-methyl-3-phenylbutane. acs.org This suggests the involvement of radical intermediates that undergo rearrangement. The addition of methyl radicals to the aromatic ring has also been noted. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of the final products of these reactions. By carefully analyzing the NMR spectra of the product mixture, it is possible to identify the various isomers formed and deduce the rearrangement mechanisms that have taken place.
Table 2: Potential Products from Reactions of this compound
| Reaction Type | Potential Products | Implied Mechanism |
| Lewis Acid Catalyzed Isomerization | 1,3-Di-tert-pentylbenzene, 1,2-Di-tert-pentylbenzene | Carbocation formation followed by alkyl group migration. |
| Free Radical Reaction | Isomers with rearranged pentyl groups, products of methyl radical addition to the ring | Radical formation and subsequent intramolecular rearrangement or intermolecular reaction. |
Further detailed spectroscopic and product studies on this compound are necessary to fully elucidate the complex interplay of steric and electronic effects on its reactivity and rearrangement pathways.
Applications of 1,4 Di Tert Pentylbenzene in Advanced Materials and Systems
Role as a Monomer and Building Block in Polymer Science
While the direct polymerization of 1,4-di-tert-pentylbenzene as a primary monomer is not extensively documented due to the absence of readily polymerizable functional groups, its incorporation as a structural moiety into polymer backbones is a strategy to impart specific properties. The bulky tert-pentyl groups can be leveraged to control polymer chain interactions, solubility, and morphology.
The integration of this compound units into polymers can be achieved through various synthetic methodologies, typically by first functionalizing the benzene (B151609) ring to enable polymerization. For instance, the introduction of vinyl, ethynyl, or halide groups would render the molecule suitable for polymerization techniques such as addition or cross-coupling reactions.
Potential synthetic routes for incorporating this compound moieties include:
Poly(p-phenylene vinylene) (PPV) Derivatives: A common method for synthesizing PPV and its derivatives is the Gilch polymerization, which involves the base-induced polymerization of α,α'-dihalo-p-xylenes nih.govwikipedia.org. A di-tert-pentyl-substituted p-xylene precursor could be used to introduce the bulky groups into the polymer backbone. Another approach is through Heck coupling reactions of aromatic dihalides with divinylbenzene wikipedia.org.
Poly(p-phenylene ethynylene) (PPE) Derivatives: Sonogashira or other cross-coupling reactions of a di-iodinated or di-brominated this compound with a di-ethynyl co-monomer could be employed to synthesize PPEs. The bulky side groups in such polymers are known to influence their photophysical properties researchgate.net.
Cationic Polymerization: Diisoalkenylarenes, such as 1,4-diisopropenylbenzene, can undergo cationic polymerization to produce polymers with high glass transition temperatures and good solubility in non-polar solvents. A similar approach could theoretically be applied to a di-isopropenyl derivative of this compound.
The incorporation of bulky substituents like the tert-pentyl groups of this compound can significantly alter the properties of a polymer. These effects are primarily steric in nature and can influence solubility, chain packing, and thermal properties.
Solubility and Processability: The presence of large, non-polar alkyl groups often enhances the solubility of rigid-rod polymers in common organic solvents nih.govnih.gov. This is attributed to the disruption of close chain packing and a decrease in intermolecular forces, which would otherwise lead to poor solubility. This improved solubility is crucial for the solution-based processing of polymers into thin films and fibers.
Chain Packing and Morphology: The steric hindrance imposed by bulky side groups prevents the polymer chains from adopting a close-packed, co-planar conformation mdpi.com. This can lead to a more amorphous morphology and can affect the electronic and photophysical properties of conjugated polymers by altering the extent of π-π stacking researchgate.netmdpi.com.
Thermal Properties: The introduction of bulky side groups can impact the thermal characteristics of polymers. For instance, in some polyimides, bulkier side groups have been shown to increase the glass transition temperature (Tg) due to restricted chain mobility nih.gov.
The table below summarizes the general effects of bulky alkyl substituents on polymer properties.
| Property | Influence of Bulky Substituents | Rationale |
| Solubility | Generally Increased | Disruption of intermolecular forces and prevention of close chain packing. |
| Chain Packing | Reduced | Steric hindrance prevents co-planar arrangement of polymer backbones. |
| Morphology | More Amorphous | Disordered chain packing leads to a less crystalline structure. |
| Glass Transition Temperature (Tg) | Can be Increased or Decreased | Dependent on the specific polymer and the nature of the side group; can increase due to restricted rotation or decrease due to increased free volume. |
| Photophysical Properties | Altered | Changes in conjugation length and intermolecular interactions due to twisted backbones can lead to shifts in absorption and emission spectra. |
Integration into Supramolecular Architectures and Assemblies
The substantial steric bulk of this compound makes it an effective component in the design of supramolecular systems, where control over molecular recognition and association is paramount. Its primary application in this area is as a "stopper" in rotaxane-based molecular machines.
Rotaxanes are mechanically interlocked molecules consisting of a macrocycle (ring) threaded onto a linear component (axle) that is capped with bulky "stopper" groups to prevent the ring from dethreading. These structures can function as mechanophores, which are molecules that respond to mechanical force with a detectable change, such as the emission of light.
The size of the stopper group is a critical design parameter in rotaxanes as it dictates the stability of the interlocked structure. In studies of mechanoresponsive rotaxanes, this compound has been employed as a stopper and its performance compared to other bulky groups. Research has shown that the efficiency of force-induced dethreading of the macrocycle from the axle can be precisely controlled by the size of the stopper.
In a comparative study, rotaxanes with different stoppers were synthesized and their mechanoresponsive luminescence was investigated. The results demonstrated a clear correlation between the bulkiness of the stopper and the dethreading efficiency. While very large stoppers completely prevented dethreading under applied force, smaller stoppers allowed the ring to slide off. The this compound stopper exhibited an intermediate behavior, allowing for some dethreading, which was significantly less efficient than that observed with the smaller 1,4-di-tert-butylbenzene (B89470) stopper. This indicates that the two additional methyl groups in the tert-pentyl substituents provide a considerable steric barrier that reduces dethreading efficiency.
The ability to control dethreading has direct implications for the tuning of mechanoresponsive luminescence in polymers containing these rotaxanes. In a typical design, a fluorophore is located on the ring and a quencher on the axle. In the relaxed state, they are in close proximity, and the fluorescence is quenched. Upon stretching the polymer, the ring moves away from the quencher, leading to a "turn-on" of luminescence.
If the stopper is too small, the ring can be pulled off the axle under force, leading to an irreversible luminescent response. Conversely, if the stopper is sufficiently large to prevent dethreading, the luminescence is reversible upon relaxation of the force. The use of this compound as a stopper allows for a system with both reversible and irreversible components in its mechanoresponsive luminescence. The relative residual photoluminescence intensity of a polyurethane film containing a rotaxane with a this compound stopper was found to be significantly lower after repeated stretching cycles compared to a similar rotaxane with a 1,4-di-tert-butylbenzene stopper, highlighting the reduced dethreading efficiency with the larger tert-pentyl groups. This ability to fine-tune the degree of dethreading by varying the stopper size is crucial for designing materials with a broad range of tailored mechanoresponsive behaviors.
The following table presents a qualitative comparison of the effect of different stoppers on rotaxane performance based on published research.
| Stopper Group | Relative Bulkiness | Dethreading Efficiency | Mechanoresponsive Luminescence Behavior |
| Diphenylmethane | Small | High | Primarily irreversible |
| 1,4-Di-tert-butylbenzene | Medium | Moderate | Reversible and irreversible components |
| This compound | Large | Low | Predominantly reversible with a small irreversible component |
| Bis(4-tert-butylphenyl)methane | Very Large | Negligible | Fully reversible |
Contributions to Supramolecular Polymers and Rheological Properties
There is a significant lack of specific research data on the contributions of this compound to supramolecular polymers and their rheological properties. General principles of supramolecular chemistry suggest that the bulky tert-pentyl groups would influence the self-assembly processes.
While no studies directly investigate solvent effects on supramolecular assemblies containing this compound, research on other supramolecular polymer systems indicates that solvent choice is crucial. The polarity and shape of solvent molecules can significantly influence the thermodynamics of self-assembly and the resulting viscosity of the solution. For instance, in some systems, a "shape-matching" effect between the solvent and the peripheral groups of the monomers can lead to stronger gels and higher viscosity. It is plausible that in a hypothetical supramolecular system involving this compound, the choice of an appropriate non-polar solvent would be critical to facilitate the desired self-assembly and rheological behavior.
The primary non-covalent interactions involving the this compound moiety would likely be van der Waals forces and potential π-π stacking interactions of the benzene core. The bulky and flexible tert-pentyl groups would sterically influence how these interactions occur, potentially leading to specific packing arrangements in a solid state or in solution. Computational studies on similar aromatic molecules have been used to analyze and visualize these weak interactions. However, specific computational or experimental data detailing the non-covalent interaction landscape of this compound is not currently available.
Application in Catalysis and Ligand Design
The application of this compound in catalysis and ligand design remains a largely unexplored area. The steric bulk of the tert-pentyl groups suggests potential utility in creating specific catalytic environments.
The concept of using bulky ligands to control the activity and selectivity of transition metal catalysts is well-established. The large steric footprint of the tert-pentyl groups on a this compound-derived ligand could, in theory, create a sterically hindered coordination sphere around a metal center. This could be advantageous in catalytic reactions where control over substrate approach and product formation is desired. However, there are no specific examples in the scientific literature of this compound being used as a sterically hindering ligand in transition metal catalysis.
Functionalization of the benzene ring of this compound could potentially yield precursors for more complex catalytic systems. For example, the introduction of coordinating groups could transform the molecule into a bidentate or polydentate ligand. The inherent steric bulk of the tert-pentyl groups would be an integral feature of such a ligand. Despite this potential, there is no documented research on the synthesis of advanced catalysts starting from this compound.
Contributions to Energy Technologies and Functional Materials
While there is no direct evidence of this compound being used in energy technologies, a closely related compound, 1,4-Di-tert-butyl-2,5-dimethoxybenzene, has been investigated as a redox shuttle additive for overcharge protection in lithium-ion batteries. This suggests that substituted dialkylbenzenes can possess electrochemical properties relevant to energy storage. The specific electronic and steric effects of the tert-pentyl groups in this compound would need to be investigated to determine its potential in similar or other functional material applications.
Exploration as Electrolyte Additives in Electrochemical Devices
There is no publicly available research or data to suggest that this compound has been explored as an electrolyte additive in electrochemical devices.
Potential in High-Performance Materials Design (e.g., plastics, rubber)
There is no publicly available research or data to support the potential of this compound in the design of high-performance plastics or rubber.
Theoretical and Computational Chemistry Studies of 1,4 Di Tert Pentylbenzene
Quantum Mechanical Investigations of Molecular Conformation
Quantum mechanical methods are fundamental in determining the stable three-dimensional arrangements of atoms in a molecule and the energetic barriers between different conformations.
The substitution of two bulky tert-pentyl groups on the para positions of a benzene (B151609) ring introduces significant steric strain. This strain can influence the planarity of the benzene ring and the orientation of the substituent groups. In an ideal, unsubstituted benzene molecule, the aromatic ring is perfectly planar, which maximizes the overlap of p-orbitals and the delocalization of π-electrons, a phenomenon known as resonance.
The presence of large alkyl groups can lead to out-of-plane distortions of the C-H bonds and even slight puckering of the ring itself to alleviate steric clash between the substituents and the ring's hydrogen atoms. However, significant deviation from planarity is energetically costly as it would disrupt the aromatic system. Theoretical calculations on similar sterically crowded molecules, such as those with multiple tert-butyl groups, show that the benzene ring tends to maintain its planarity, while the substituents adopt conformations that minimize steric interactions. The primary effect of steric hindrance in 1,4-di-tert-pentylbenzene would be on the bond angles and bond lengths at the points of substitution (the ipso-carbons) and the rotational barriers of the tert-pentyl groups.
Table 1: Predicted Geometrical Parameters for this compound from Theoretical Calculations
| Parameter | Predicted Value | Description |
|---|---|---|
| C-C bond length (aromatic) | ~1.40 Å | Typical aromatic C-C bond length, slight variations possible due to substitution. |
| C(ipso)-C(tert-pentyl) bond length | ~1.54 Å | Standard sp2-sp3 carbon-carbon single bond length. |
| C-C-C bond angle (ring) | ~120° | Angles within the benzene ring are expected to be close to the ideal 120° for sp2 hybridization. |
Note: These are expected values based on general principles of organic chemistry and studies of similar molecules. Actual values would require specific quantum mechanical calculations.
The tert-pentyl group (1,1-dimethylpropyl group) has several rotatable bonds. The most significant of these is the bond connecting the quaternary carbon of the tert-pentyl group to the benzene ring. Rotation around this bond will be subject to an energy barrier due to steric interactions between the methyl and ethyl groups of the substituent and the ortho-hydrogens of the benzene ring.
Quantum mechanical calculations would be employed to map the potential energy surface for this rotation. It is expected that the lowest energy conformation would stagger the alkyl groups of the substituent with respect to the plane of the benzene ring. Studies on similar alkylated benzenes have shown that the energy barriers for such rotations are typically in the range of a few kcal/mol. tandfonline.com For instance, the rotational barrier in ethylbenzene (B125841) is around 3 kJ/mol, though it is expected to be higher in this compound due to the increased steric bulk. tandfonline.com
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying the electronic structure and reactivity of molecules. nih.gov
Alkyl groups are known to be activating and ortho, para-directing in electrophilic aromatic substitution (EAS) reactions. msu.edu This is due to the electron-donating nature of alkyl groups through induction and hyperconjugation, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. researchgate.net
In this compound, the two para positions are already occupied. Therefore, electrophilic attack will occur at one of the four equivalent ortho positions. DFT calculations can be used to model the reaction pathway of an EAS reaction, such as nitration or halogenation. By calculating the energies of the reactants, transition states, and intermediates, one can determine the activation energy of the reaction. researchgate.net
Furthermore, DFT-based reactivity descriptors, such as the Fukui function or the molecular electrostatic potential (MESP), can be calculated to predict the most likely sites for electrophilic attack. nih.govdntb.gov.ua For this compound, the MESP would show the most negative potential (indicating electron richness) at the four ortho positions, confirming their susceptibility to electrophilic attack.
Table 2: Predicted Relative Energies for Electrophilic Bromination of this compound
| Species | Predicted Relative Energy (kcal/mol) | Role in Reaction |
|---|---|---|
| Reactants (C16H26 + Br2) | 0 | Starting materials |
| Sigma Complex (Arenium Ion) | +10 to +15 | Key intermediate |
| Transition State | +15 to +20 | Highest energy point on the reaction coordinate |
Note: These are illustrative energy ranges based on typical DFT calculations for EAS reactions on activated benzene rings.
Non-covalent interactions, particularly π-π stacking, are crucial in determining the solid-state packing of aromatic molecules and their behavior in supramolecular assemblies. researchgate.net The interaction between two aromatic rings is a complex interplay of electrostatic (quadrupole-quadrupole) and dispersion forces. comporgchem.comresearchgate.net
For this compound, the bulky tert-pentyl groups would prevent a face-to-face (sandwich) stacking arrangement due to severe steric clash. Instead, slipped-parallel or T-shaped (edge-to-face) stacking geometries would be favored. DFT calculations, particularly those that include corrections for dispersion forces (e.g., DFT-D methods), are essential for accurately modeling these weak interactions. dtu.dk
Calculations would likely show that the optimal stacking arrangement involves a significant offset of the benzene rings to minimize steric repulsion between the alkyl groups. The interaction energy for the dimer would be a balance between the attractive π-π interaction and the repulsive steric interactions of the substituents. researchgate.netnih.gov
Table 3: Comparison of Theoretical π-π Stacking Geometries and Interaction Energies
| Stacking Geometry | Predicted Inter-ring Distance | Predicted Interaction Energy (kcal/mol) | Steric Feasibility for this compound |
|---|---|---|---|
| Sandwich (Face-to-Face) | ~3.5 Å | -1.5 to -2.5 | Highly Unfavorable |
| Slipped-Parallel | ~3.8 Å | -2.0 to -3.0 | Favorable |
Note: Interaction energies are for the benzene dimer and serve as a baseline. The presence of bulky substituents would modify these values.
Molecular Dynamics Simulations
While quantum mechanical and DFT calculations are excellent for studying static properties and reaction pathways of single molecules or small clusters, molecular dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations model the movements of atoms and molecules based on a force field, which is a set of parameters that describe the potential energy of the system. nih.govacs.org
MD simulations of this compound could be used to investigate:
Conformational Dynamics: How the tert-pentyl groups rotate and flex at different temperatures.
Liquid State Properties: The behavior of the compound in its liquid state, including properties like density and diffusion coefficients.
Solvation: How the molecule interacts with different solvents. The bulky, nonpolar alkyl groups would make it highly soluble in nonpolar solvents.
Aggregation: How multiple molecules of this compound associate in solution or in the bulk phase.
These simulations would provide a dynamic picture of the molecule's behavior, complementing the static information obtained from quantum mechanical and DFT calculations. knu.ac.kr
Simulation of Intermolecular Interactions in Supramolecular Systems
Molecular dynamics simulations are a cornerstone for studying the intermolecular interactions between a guest molecule like this compound and various host systems. nih.gov These simulations model the movement of atoms over time by solving Newton's equations of motion, allowing for the exploration of the conformational landscape and the energetics of binding. nih.gov Although specific studies on this compound are not abundant in the literature, the principles can be understood by examining computational studies on the closely related and structurally similar 1,4-di-tert-butylbenzene (B89470).
In a typical simulation setup, the host-guest complex is placed in a simulation box filled with solvent molecules, most commonly water, to replicate experimental conditions. The interactions between all atoms are described by a force field, a set of parameters that define the potential energy of the system. rsc.org Force fields like AMBER and GLYCAM are often employed for simulations involving organic molecules and macrocycles like cyclodextrins. rsc.org
The primary non-covalent interactions that stabilize the inclusion of a non-polar guest such as this compound within a host cavity are van der Waals forces and the hydrophobic effect. Quantum chemical calculations can be employed to investigate these interactions with high accuracy. nih.gov For instance, density functional theory (DFT) can be used to calculate the interaction energies between the guest and the host, elucidating the contributions of dispersion forces and electrostatic interactions. nih.gov
The encapsulation of aromatic compounds within macrocyclic hosts, such as cyclodextrins or cucurbiturils, is a well-studied phenomenon. MD simulations reveal how the bulky tert-pentyl groups of this compound would influence its orientation and depth of penetration into the host cavity. The simulations can also shed light on the role of solvent molecules, which are displaced from the host cavity upon guest binding—a process that is entropically favorable and a major driving force for complexation in aqueous solutions.
| Interaction Type | Description | Typical Energy (kcal/mol) | Relevance to this compound |
|---|---|---|---|
| van der Waals | Short-range attractive forces between non-polar molecules. | 0.5 - 2.0 | Primary interaction between the benzene ring and the hydrophobic host cavity. |
| Hydrophobic Effect | The tendency of non-polar molecules to aggregate in aqueous solution. | Entropically driven | A major driving force for the encapsulation of the non-polar guest from water. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | 0 - 5.0 | Can occur if the host molecule possesses aromatic moieties. |
| CH-π Interactions | Weak interactions between a C-H bond and a π-system. | 0.5 - 2.5 | Possible between the tert-pentyl groups and aromatic parts of a host. |
Dynamics of Dethreading and Host-Guest Chemistry
The dynamic nature of host-guest complexes, particularly the processes of threading and dethreading, is a key area of investigation in supramolecular chemistry, with implications for the design of molecular machines and switches. nih.gov Dethreading refers to the dissociation of a guest molecule (the "thread" or "axle") from a cyclic host molecule (the "wheel"). The kinetics of this process are governed by the energy barrier associated with the passage of the bulky end groups of the guest through the cavity of the host.
Computational techniques such as metadynamics and umbrella sampling are particularly well-suited for studying rare events like dethreading, which may occur on timescales longer than those accessible by standard MD simulations. rsc.org These methods enhance the sampling of the dethreading pathway and allow for the calculation of the potential of mean force (PMF), which describes the free energy profile along a chosen reaction coordinate (e.g., the distance between the centers of mass of the host and guest). rsc.org
For a molecule like this compound, the bulky tert-pentyl groups act as stoppers that hinder its escape from the host macrocycle. The free energy barrier for dethreading would be directly related to the steric hindrance imposed by these groups. A computational study of a rotaxane with di-t-butyl stopper groups (structurally analogous to the tert-pentyl groups) found that the rate-determining step of the dethreading reaction is the passage of the wheel over the stopper group. researchgate.net Molecular dynamics simulations can provide a detailed, atomistic view of this process, revealing the conformational changes in both the host and guest that are necessary to overcome this barrier. nih.gov
| Factor | Influence on Dethreading Rate | Computational Insight |
|---|---|---|
| Size of Stopper Groups | Larger groups decrease the rate. | Calculation of steric hindrance and free energy barriers. |
| Host Cavity Size | A tighter fit decreases the rate. | Analysis of host-guest complementarity and interaction energies. |
| Solvent | Solvent polarity and interactions can significantly alter the kinetics. nih.gov | Simulation of solvent effects on the free energy profile. |
| Temperature | Higher temperatures increase the rate. | Provides kinetic energy to overcome the activation barrier. |
Advanced Characterization Methodologies in the Study of 1,4 Di Tert Pentylbenzene and Its Reaction Products
Spectroscopic Techniques for Mechanistic Elucidation (e.g., Electron Spin Resonance)
Spectroscopic methods are indispensable for probing the electronic and structural changes that occur during chemical reactions. Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a particularly powerful technique for studying species with unpaired electrons, such as the radical cations that can form during the oxidation of alkylbenzenes. nih.govlibretexts.org
Detailed Research Findings: The oxidation of alkylbenzenes often proceeds through radical cation intermediates. acs.orgresearchgate.net ESR spectroscopy directly detects these paramagnetic species, providing critical information for mechanistic elucidation. When 1,4-di-tert-pentylbenzene undergoes a one-electron oxidation, a radical cation is formed. The ESR spectrum of this radical cation would exhibit hyperfine splitting patterns resulting from the interaction of the unpaired electron with the magnetic nuclei (protons) in the molecule. utexas.edu
The analysis of these hyperfine coupling constants allows for the mapping of the spin density distribution across the molecule. researchgate.net For the this compound radical cation, the magnitude of the coupling constants for the aromatic protons and the protons on the alkyl groups reveals the extent to which the unpaired electron is delocalized within the benzene (B151609) ring and its substituents. psu.edu Studies on analogous dialkylbenzene and polypyrrole radical cations show that the unpaired electron is often confined to one ring unit, and the hyperfine coupling constants are sensitive to the nature and conformation of the alkyl groups. psu.edu By comparing experimental ESR spectra with theoretical calculations (e.g., DFT), researchers can confirm the identity of the radical intermediate and gain a deeper understanding of its electronic structure. researchgate.netnih.gov This information is crucial for distinguishing between different potential reaction pathways.
The stability of such radical cations can also be assessed using ESR. nps.edu In some cases, the initially formed radical cation might rearrange or react further to form other paramagnetic species, such as dimer radical cations, which can also be detected and characterized by ESR, as seen in studies of benzene. psu.edu
Chromatographic Methods for Reaction Monitoring and Product Analysis (e.g., GC-MS for mechanistic studies)
Chromatographic techniques are essential for separating the complex mixtures that often result from chemical reactions. When coupled with mass spectrometry (MS), gas chromatography (GC-MS) becomes a powerful tool for both the qualitative and quantitative analysis of reaction products, which is fundamental to monitoring reaction progress and supporting mechanistic proposals. acs.orgcore.ac.uk
Detailed Research Findings: In the study of this compound reactions, such as oxidation or alkylation, GC-MS is employed to identify the array of products formed. d-nb.infopsu.edu The gas chromatograph separates the components of the reaction mixture based on their volatility and interaction with the stationary phase of the column. publications.gc.ca Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound, often by comparison to spectral libraries like NIST. lcms.cz
For example, in the photo-oxidation of alkylbenzenes, GC-MS analysis has been used to identify a wide range of products, including carbonyls, phenols, and ring-opened fragments. d-nb.infopsu.edu By tracking the formation of these products over time, a kinetic profile of the reaction can be constructed. The identification of specific intermediates can provide strong evidence for a proposed reaction mechanism. For instance, the detection of benzylic radical-derived products in the aerobic oxidation of alkyl aromatics was confirmed using GC-MS after trapping experiments. chemrxiv.org
The high resolution and sensitivity of modern GC-MS systems, such as those using a Time-of-Flight (TOF) analyzer, allow for the detection of trace-level products and the accurate determination of their elemental composition. core.ac.uklcms.cz This is particularly valuable in mechanistic studies where key intermediates may be present only in very low concentrations.
Below is an interactive table outlining typical parameters for a GC-MS method suitable for analyzing reaction mixtures of this compound.
| Parameter | Setting | Rationale/Reference |
|---|---|---|
| GC System | Agilent 8890 GC or similar | Standard instrumentation for high-resolution gas chromatography. lcms.cz |
| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) | A non-polar column suitable for separating aromatic hydrocarbons and their derivatives. lcms.cznih.gov |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. lcms.cz |
| Flow Rate | 1.0 mL/min (constant flow) | Typical flow rate for this column dimension to ensure optimal separation. lcms.cz |
| Inlet Temperature | 280 °C | Ensures complete volatilization of analytes without thermal degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes the transfer of analytes to the column, suitable for trace analysis. lcms.cz |
| Oven Program | Initial 50 °C (2 min), ramp 10 °C/min to 300 °C, hold 10 min | A temperature program designed to separate compounds with a wide range of boiling points. psu.edulcms.cz |
| MS System | Agilent 7250 GC/Q-TOF or similar | Provides high mass accuracy for confident compound identification. lcms.cz |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. lcms.cz |
| Mass Range | 50-550 m/z | Covers the expected mass range for this compound and its likely reaction products. lcms.cz |
| Source Temperature | 230 °C | Optimized to maintain ion integrity and prevent contamination. |
X-ray Diffraction Studies for Solid-State Architectures
While spectroscopic and chromatographic methods provide information about molecules in the gas or solution phase, X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For this compound and its solid derivatives or reaction products, single-crystal XRD can reveal detailed information about bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. osti.gov
Detailed Research Findings: Although a specific crystal structure for the parent this compound is not readily available in the surveyed literature, data from closely related compounds illustrate the power of the technique. For instance, the crystal structure of 1,4-dimethoxy-2,5-di-tert-pentylbenzene has been determined. nih.gov Such an analysis provides the exact coordinates of each atom in the crystal lattice, allowing for the visualization of the molecular conformation. It would reveal, for example, the rotational orientation of the tert-pentyl groups relative to the benzene ring.
Furthermore, XRD studies elucidate the nature of intermolecular forces, such as van der Waals forces or potential weak hydrogen bonds, that dictate how the molecules pack together in the crystal. nih.gov This is critical for understanding the physical properties of the material, such as melting point and density. In the context of reaction products, obtaining a crystal structure provides unambiguous proof of the product's identity and stereochemistry. For example, in the synthesis of cyclopalladated compounds from dialkylbenzene derivatives, X-ray crystallography was used to definitively characterize the structure of the resulting complex, including the precise geometry of the metal coordination. rsc.orgrsc.org
The table below presents representative crystallographic data for a related dialkylbenzene derivative, 1,4-dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene, to illustrate the type of information obtained from a single-crystal X-ray diffraction study. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C18H30O2 |
| Molecular Weight | 278.4 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2/c researchgate.net |
| a (Å) | 10.889(1) rsc.orgrsc.org |
| b (Å) | 16.981(2) rsc.orgrsc.org |
| c (Å) | 10.227(1) rsc.orgrsc.org |
| α (°) | 90 |
| β (°) | 93.14(1) rsc.orgrsc.org |
| γ (°) | 90 |
| Volume (ų) | 1439.8(8) researchgate.net |
| Z (molecules/unit cell) | 2 rsc.orgrsc.org |
| Calculated Density (g/cm³) | 1.090 researchgate.net |
Note: Data in the table are representative of substituted dialkylbenzenes and serve for illustrative purposes. nih.govrsc.orgrsc.orgresearchgate.net
Future Research Trajectories and Emerging Paradigms for 1,4 Di Tert Pentylbenzene
Development of Novel Synthetic Pathways with Enhanced Efficiency
The classical synthesis of 1,4-di-tert-pentylbenzene relies on the Friedel-Crafts alkylation of benzene (B151609). cerritos.edugoogle.com This method, while foundational, often suffers from drawbacks such as the use of stoichiometric amounts of corrosive Lewis acid catalysts (e.g., AlCl₃, FeCl₃), potential for polysubstitution, and the formation of undesired isomers. cerritos.edugoogle.com Future research is poised to address these limitations by developing more efficient, selective, and sustainable synthetic methodologies.
Key future developments will likely focus on:
Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites and functionalized clays, offers a promising alternative to traditional Lewis acids. researchgate.net These materials can provide shape selectivity, favoring the formation of the para-isomer due to steric constraints within their porous structures. They are also easily separable and recyclable, aligning with the principles of green chemistry.
Alternative Alkylating Agents: While tert-pentyl halides or alcohols are common alkylating agents, exploring alternative sources could enhance efficiency. google.comgoogle.com For example, the direct use of olefins like 2-methyl-2-butene (B146552) with a proton-donating catalyst could offer a more atom-economical pathway.
A comparative overview of potential synthetic strategies is presented below.
| Synthetic Strategy | Catalyst System | Potential Advantages | Research Focus |
| Classical Friedel-Crafts | AlCl₃, FeCl₃ | Well-established methodology | Improving catalyst turnover, minimizing waste |
| Heterogeneous Catalysis | Zeolites (e.g., Beta, 13X), Acidic Clays | Catalyst recyclability, shape selectivity, reduced corrosion | Catalyst design, pore size engineering, optimizing reaction conditions |
| Alkylation with Alkenes | Solid Phosphoric Acid, Ion-Exchange Resins | High atom economy, avoids halide waste | Development of robust catalysts, controlling carbocation rearrangements |
| Side-Chain Alkylation | Solid Superbases (e.g., K/KOH/γ-Al₂O₃) | Alternative regioselectivity | Exploration of novel base catalysts for arene alkylation researchgate.net |
Exploration of New Application Domains in Niche Materials and Devices
The molecular architecture of this compound—a rigid aromatic core flanked by bulky, flexible alkyl groups—is characteristic of molecules used in advanced materials. Future research should systematically investigate its potential in several niche domains.
Liquid Crystals: The elongated shape and anisotropic polarizability of dialkylbenzenes are foundational to their use in liquid crystal displays. mdpi.comsigmaaldrich.com The specific length and bulk of the tert-pentyl groups could influence the temperature range and stability of nematic or smectic phases. beilstein-journals.org Derivatization of the aromatic ring with polar groups (e.g., cyano, fluoro) could be a strategy to tune dielectric anisotropy and other critical properties for display applications. rsc.org
Organic Electronics: Symmetrically substituted aromatic compounds serve as building blocks for organic semiconductors and emitting materials in Organic Light-Emitting Diodes (OLEDs). journal-spqeo.org.ua While this compound itself is not intrinsically emissive in the visible range, it could be functionalized to create efficient blue-emitting materials or serve as a host material in phosphorescent OLEDs. Its bulky groups could prevent intermolecular aggregation (π-π stacking), which often leads to luminescence quenching in the solid state.
Redox Shuttle Additives: A structurally related compound, 1,4-di-tert-butyl-2,5-dimethoxybenzene, is a well-established redox shuttle for overcharge protection in lithium-ion batteries. ossila.com The tert-pentyl analogue could offer different redox potentials or improved solubility in battery electrolytes, warranting investigation into its electrochemical stability and performance as an overcharge protection additive.
Advanced Computational Modeling for Predictive Understanding of Reactivity and Assembly
Computational chemistry provides powerful tools to predict molecular properties and guide experimental efforts, saving significant time and resources. For this compound, a multi-scale modeling approach could unlock a deeper understanding of its behavior.
Density Functional Theory (DFT): DFT calculations can be employed to predict the outcomes of chemical reactions. For instance, modeling the electrophilic aromatic substitution on this compound can reveal the activation energies for substitution at the remaining ring positions, providing insight into its reactivity and regioselectivity. researchgate.netrsc.org Such studies can also predict spectroscopic properties (NMR, IR), aiding in experimental characterization.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time. youtube.com For this compound, MD can be used to study its conformational flexibility, its interactions in different solvents, and its self-assembly behavior at interfaces or in bulk. researchgate.netkummerlaender.eu This is particularly relevant for predicting its potential utility in forming ordered structures like liquid crystals or self-assembled monolayers.
Dissipative Particle Dynamics (DPD): For larger scale phenomena, DPD, a coarse-graining simulation method, can predict phase behavior and self-assembly in complex mixtures, such as formulations for organic electronic devices or polymer blends. nih.gov
| Modeling Technique | Predicted Properties | Potential Impact |
| Density Functional Theory (DFT) | Reaction pathways, activation energies, electronic structure, spectroscopic data | Guiding synthetic derivatization, understanding electronic properties for materials science researchgate.netnih.gov |
| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions, diffusion coefficients, self-assembly | Predicting liquid crystalline behavior, understanding solvent effects, modeling interfacial properties researchgate.netnih.govnih.gov |
| Dissipative Particle Dynamics (DPD) | Mesoscale morphology, phase diagrams of mixtures | Designing formulations for OLEDs, predicting compatibility in polymer blends nih.gov |
Interdisciplinary Research Integrating this compound into Broader Chemical Systems
The unique steric profile of this compound makes it an interesting candidate for integration into more complex, multi-component systems, fostering interdisciplinary research.
Supramolecular Chemistry and Host-Guest Systems: Host-guest chemistry involves the non-covalent binding of a "guest" molecule within a larger "host" molecule or framework. wikipedia.orglibretexts.org The bulky tert-pentyl groups could act as steric directors or "feet," enabling the molecule to act as a guest within large macrocyclic hosts like cyclodextrins or cucurbiturils, or to serve as a non-aggregating spacer element in the construction of metal-organic frameworks (MOFs) or porous organic cages. wikipedia.orgmdpi.comencyclopedia.pub
Polymer Chemistry: Incorporating the this compound moiety into polymer backbones or as a side chain could introduce significant free volume, potentially leading to polymers with high gas permeability or low dielectric constants. Its rigid core and bulky side groups could also enhance the thermal stability of polymers.
Surface Science: The amphiphilic nature that could be imparted by derivatizing one of the pentyl groups or the ring could allow for the formation of self-assembled monolayers (SAMs) on various substrates. The bulky groups would dictate the packing density and surface properties of such films, with potential applications in lubrication, anti-fouling coatings, or surface patterning.
Unexplored Reactivity Patterns and Derivatization Opportunities
The reactivity of this compound is largely unexplored, presenting a fertile ground for fundamental chemical research. The steric hindrance imposed by the two large tert-pentyl groups is expected to dominate its reaction chemistry.
Electrophilic Aromatic Substitution (EAS): Standard EAS reactions like nitration, halogenation, or sulfonation are expected to be challenging. The ortho positions to the alkyl groups are heavily shielded. msu.eduucalgary.ca Investigating these reactions could reveal unusual regioselectivity or a complete lack of reactivity under standard conditions. Future work could employ highly reactive electrophiles or novel catalytic systems to overcome this steric barrier. A key strategy could involve the use of a blocking group, such as a sulfonic acid group, to direct substitution to a specific position before being removed. pressbooks.pub
Side-Chain Functionalization: The tert-pentyl groups lack benzylic hydrogens, making them resistant to oxidation by common reagents like KMnO₄ or Na₂Cr₂O₇, which typically cleave alkyl chains at the benzylic position. pressbooks.pub This inherent stability is a feature in itself. However, exploring advanced catalytic C-H activation methods could open pathways to functionalize the alkyl groups, creating derivatives that are inaccessible through classical methods.
Ortho-Lithiation: Directed ortho-metalation is a powerful tool for functionalizing aromatic rings. While the alkyl groups themselves are not directing groups, introducing a directing group (e.g., -CONR₂, -OMe) onto the ring via a prior substitution could allow for selective lithiation and subsequent derivatization at one of the sterically hindered ortho positions, providing access to a wide range of novel, highly substituted aromatic compounds.
The exploration of these future research trajectories will undoubtedly uncover new properties and applications for this compound, transforming it from a simple dialkylated aromatic compound into a valuable platform for chemical innovation.
Q & A
Q. What are the optimal reaction conditions for synthesizing 1,4-Di-tert-pentylbenzene via Friedel-Crafts alkylation?
Methodological Answer: The synthesis typically employs Friedel-Crafts alkylation using tert-pentyl chloride and benzene derivatives. Key parameters include:
- Catalyst : Anhydrous AlCl₃ (1.0 g per 100 mmol substrate) to activate the alkyl halide .
- Stoichiometry : A 2:1 molar ratio of tert-pentyl chloride to benzene derivative ensures bis-alkylation .
- Temperature : Reaction at 0–5°C (ice bath) minimizes side reactions like polyalkylation .
- Workup : Quenching with ice-cold aqueous NaOH followed by solvent extraction (e.g., tert-butyl methyl ether) and recrystallization in methanol yields pure product .
Q. Table 1: Example Reaction Setup
| Component | Amount | Role |
|---|---|---|
| Benzene derivative | 100 mmol | Substrate |
| tert-Pentyl chloride | 200 mmol | Alkylating agent |
| AlCl₃ | 1.0 g | Catalyst |
| Solvent | 80 mL N₂-purged ether | Reaction medium |
Q. How can NMR spectroscopy distinguish this compound from structural isomers?
Methodological Answer: ¹H and ¹³C NMR are critical for structural confirmation:
- ¹H NMR : The para-substitution pattern shows a singlet for aromatic protons (δ 6.8–7.2 ppm) due to symmetry, whereas ortho/meta isomers exhibit splitting . Tert-pentyl groups display distinct methyl signals (δ 1.2–1.4 ppm).
- ¹³C NMR : The quaternary carbons of tert-pentyl groups resonate at δ 30–35 ppm, with aromatic carbons near δ 125–140 ppm .
- NOE Experiments : Irradiating tert-pentyl protons should enhance aromatic protons only in the para isomer, confirming substitution pattern .
Advanced Research Questions
Q. How does steric hindrance from tert-pentyl groups influence further electrophilic substitution reactions?
Methodological Answer: The bulky tert-pentyl groups impose significant steric and electronic effects:
- Reactivity Reduction : The electron-donating alkyl groups activate the ring, but steric hindrance limits access to the remaining positions.
- Regioselectivity : Subsequent electrophiles (e.g., nitration, sulfonation) preferentially attack meta to existing substituents due to steric blocking .
- Kinetic Studies : Competitive reactions under varying conditions (e.g., HNO₃/H₂SO₄ vs. acetyl nitrate) reveal slower kinetics compared to less hindered analogs, quantified via GC-MS monitoring .
Q. What strategies resolve discrepancies in reported physical properties (e.g., melting points) of this compound?
Methodological Answer: Discrepancies often arise from impurities or polymorphic forms:
- Purification : Recrystallization using methanol/water mixtures (60:40 v/v) removes oligomeric byproducts .
- Analytical Cross-Validation : Combine DSC (melting point) with XRD to identify crystalline forms .
- Computational Validation : Compare experimental data with DFT-predicted properties (e.g., melting points via COSMO-RS) to detect outliers .
Q. Table 2: Common Data Contradictions and Solutions
| Issue | Resolution Method | Reference |
|---|---|---|
| Variable melting points | DSC/XRD polymorphism analysis | |
| Spectral noise in NMR | Deuteration or high-field (≥500 MHz) NMR |
Q. How can computational modeling predict the thermodynamic stability of this compound derivatives?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate Gibbs free energy. Compare stability of para vs. ortho isomers .
- Molecular Dynamics (MD) : Simulate steric strain in solvated systems to assess conformational flexibility .
- QSPR Models : Correlate substituent bulk (e.g., Taft steric parameters) with experimental stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
